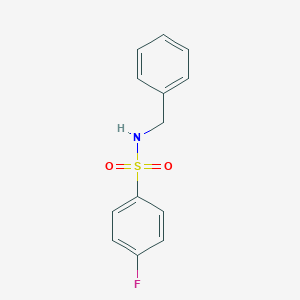

N-benzyl-4-fluorobenzenesulfonamide

Vue d'ensemble

Description

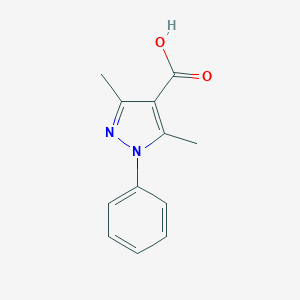

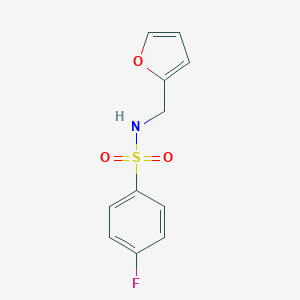

N-benzyl-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C13H12FNO2S . It is also known by other names such as benzenesulfonamide, 4-fluoro-N-(phenylmethyl)- .

Molecular Structure Analysis

The molecular weight of N-benzyl-4-fluorobenzenesulfonamide is 265.31 g/mol . The InChI string representation of its structure isInChI=1S/C13H12FNO2S/c14-12-6-8-13 (9-7-12)18 (16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 . Physical And Chemical Properties Analysis

N-benzyl-4-fluorobenzenesulfonamide has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 54.6 Ų . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 265.05727796 g/mol . The compound is covalently bonded and its complexity is 339 .Applications De Recherche Scientifique

Enantioselective Fluorination

- Enantioselective Fluorination of 2-Oxindoles : N-fluorobenzenesulfonamide derivatives, including N-fluoro-4,4′-difluoro-benzenesulfonamide, have been used for the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This process yields 3-fluoro-2-oxindoles with high yields and enantioselectivities, indicating its potential in asymmetric synthesis (Wang et al., 2014).

COX-2 Inhibition

- Selective Cyclooxygenase-2 Inhibitors : Certain benzenesulfonamide derivatives, specifically 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, show potent COX-2 inhibitory activity. Introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring enhances COX-2 potency and selectivity (Hashimoto et al., 2002).

Fluorination Agents

- Novel Electrophilic Fluorinating Reagent : N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, an analogue of N-fluorobenzenesulfonmide, has been identified as a sterically demanding electrophilic fluorinating reagent. It enhances enantioselectivity in certain fluorination reactions (Yasui et al., 2011).

Molecular Structure Studies

- Structural Properties of Halogen Benzenesulfonamides : Extensive studies have been conducted on the structural properties of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide. Techniques like Hartree–Fock (HF) and density functional theory (DFT) were employed to understand their molecular structure, vibrational frequencies, and NMR chemical shifts (Karabacak et al., 2009).

Antimycobacterial Agents

- Thiol-Activated Sources of Sulfur Dioxide : Certain sulfonamides, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have been reported for their ability to inhibit Mycobacterium tuberculosis, showing higher potency than some clinical agents (Malwal et al., 2012).

Benzylic C-H Bonds Fluorination

- Photocatalytic Fluorination : N-fluorobenzenesulfonimide is used in strategies for direct fluorination of benzylic C-H bonds. This is significant in medicinal chemistry as it can attenuate drug metabolism at these sites (Nodwell et al., 2015).

Synthesis and Characterization

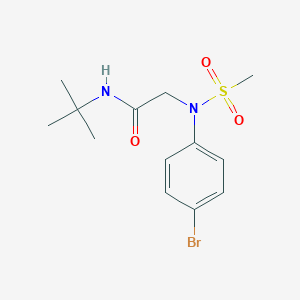

- Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide : A method for synthesizing N-allyl-N-benzyl-4-methylbenzenesulfonamide has been developed, involving benzylation of sulfonamides and characterized by spectroscopic and crystallographic means (Stenfors & Ngassa, 2020).

C-H Cross Coupling

- Copper-Catalyzed C-H Fluorination/Functionalization : A method for site-selective transformation of benzylic C-H bonds into diverse functional groups using Cu-catalyzed C-H fluorination with N-fluorobenzenesulfonimide has been developed (Vasilopoulos et al., 2020).

Propriétés

IUPAC Name |

N-benzyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJHIJIVPYDTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356854 | |

| Record name | N-benzyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-fluorobenzenesulfonamide | |

CAS RN |

727-36-6 | |

| Record name | N-benzyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)